molecular formula C22H26ClNO4 B13779082 N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride CAS No. 63883-13-6

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride

Cat. No.: B13779082
CAS No.: 63883-13-6
M. Wt: 403.9 g/mol
InChI Key: YQYGOPWDCVUEGQ-UHFFFAOYSA-N
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Description

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a dibenzoxepin core, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride typically involves multiple steps. One common method starts with the preparation of 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetic acid. This intermediate is then esterified with N,N-diethylaminoethanol under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating inflammatory conditions and other diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating various biochemical pathways. This compound’s effects are mediated through its ability to alter the activity of these molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethylaminoethyl 6,11-dihydro-11-oxodibenz(b,e)oxepin-3-acetate hydrochloride is unique due to its specific ester linkage and the presence of the N,N-diethylaminoethyl group. These structural features contribute to its distinct pharmacological properties and make it a valuable compound in medicinal chemistry.

Properties

CAS No.

63883-13-6

Molecular Formula

C22H26ClNO4

Molecular Weight

403.9 g/mol

IUPAC Name

diethyl-[2-[2-(11-oxo-6H-benzo[c][1]benzoxepin-3-yl)acetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C22H25NO4.ClH/c1-3-23(4-2)11-12-26-21(24)14-16-9-10-19-20(13-16)27-15-17-7-5-6-8-18(17)22(19)25;/h5-10,13H,3-4,11-12,14-15H2,1-2H3;1H

InChI Key

YQYGOPWDCVUEGQ-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)CC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3CO2.[Cl-]

Origin of Product

United States

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